![molecular formula C13H14N2O5 B13964637 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate CAS No. 1124194-65-5](/img/structure/B13964637.png)
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate is an organic compound with a complex structure that includes a pyridine ring and ester functionalities
Méthodes De Préparation
The synthesis of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate typically involves the alkylation of enolate ions. The process can be summarized in the following steps:
Formation of Enolate Ion: The starting material, such as diethyl malonate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to form the alkylated product.
Hydrolysis and Decarboxylation: The alkylated product undergoes hydrolysis and decarboxylation to yield the final compound.
Analyse Des Réactions Chimiques
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Applications De Recherche Scientifique
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can be compared with similar compounds such as:
Dimethyl methoxymethylenemalonate: This compound has a similar ester functionality but differs in the substituents on the pyridine ring.
Dimethyl 2-(aminomethylene)malonate: Another related compound with an aminomethylene group instead of the acetylamino group
Propriétés
Numéro CAS |
1124194-65-5 |
|---|---|
Formule moléculaire |
C13H14N2O5 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
dimethyl 2-[(3-acetamidopyridin-4-yl)methylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-8(16)15-11-7-14-5-4-9(11)6-10(12(17)19-2)13(18)20-3/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
JMLZBMGNQVHATB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CN=C1)C=C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


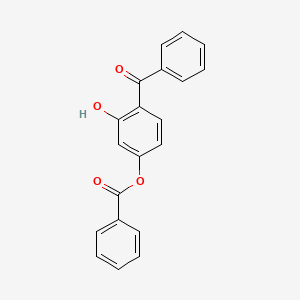
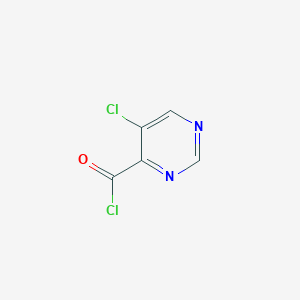
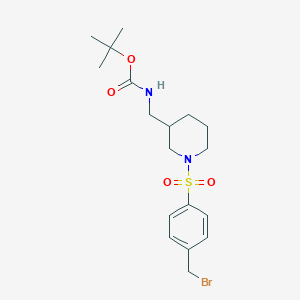
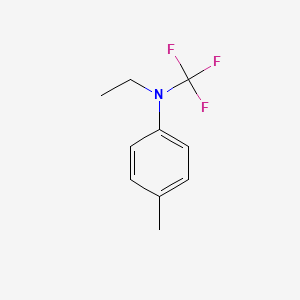

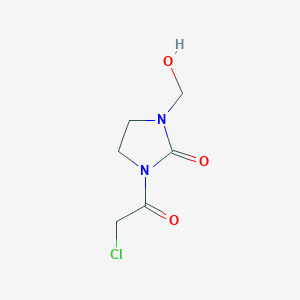
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)
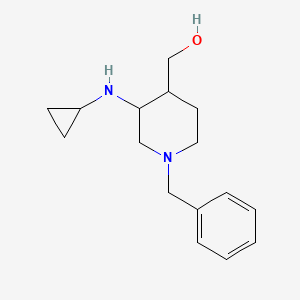
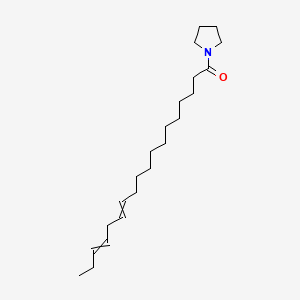
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
